molecular formula C12H14O B084459 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone CAS No. 13577-40-7

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone

Cat. No.: B084459
CAS No.: 13577-40-7
M. Wt: 174.24 g/mol
InChI Key: BCZLMXJDECUUDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)ethanone: Similar structure but lacks the tetrahydro modification.

    1-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanone: Similar structure with an extended carbon chain.

Uniqueness

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is unique due to the presence of the tetrahydronaphthalene ring, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLMXJDECUUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501629
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13577-40-7
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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